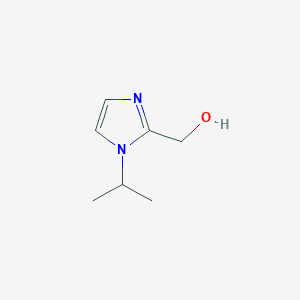![molecular formula C10H8Cl2N4OS B186825 1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea CAS No. 61516-60-7](/img/structure/B186825.png)
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMTU and belongs to the class of urea derivatives.
作用机制
The mechanism of action of DMTU is primarily based on its ability to release NO. NO is a potent vasodilator that can increase blood flow and oxygen supply to tissues. DMTU can also act as an antioxidant and protect cells from oxidative stress.
生化和生理效应
DMTU has been shown to have several biochemical and physiological effects. It can improve blood flow and oxygen supply to tissues, reduce inflammation, and protect cells from oxidative stress. DMTU can also enhance the immune response and improve wound healing.
实验室实验的优点和局限性
One of the significant advantages of using DMTU in lab experiments is its ability to release NO, which can mimic the physiological conditions in the body. DMTU is also relatively stable and can be easily synthesized. However, one of the limitations of using DMTU is its potential toxicity at higher concentrations.
未来方向
There are several potential future directions for research on DMTU. One of the significant areas of research is its use in the treatment of cardiovascular diseases. DMTU can improve blood flow and oxygen supply to tissues, which can be beneficial in the treatment of ischemic heart disease. Other potential future directions include its use in the treatment of inflammatory diseases and as a wound healing agent.
Conclusion:
In conclusion, DMTU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to release NO and act as an antioxidant makes it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of DMTU involves the reaction of 3,4-dichloroaniline with 5-methyl-[1,3,4]thiadiazol-2-amine in the presence of a suitable reagent. The resulting product is then treated with urea to obtain the final compound, DMTU. The synthesis of DMTU is a straightforward process, and the yield of the product is generally high.
科研应用
DMTU has been extensively studied for its potential applications in various fields of science. One of the significant areas of research is its use as a nitric oxide (NO) donor. DMTU can release NO, which is an important signaling molecule that plays a crucial role in various physiological processes.
性质
CAS 编号 |
61516-60-7 |
|---|---|
产品名称 |
1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea |
分子式 |
C10H8Cl2N4OS |
分子量 |
303.17 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C10H8Cl2N4OS/c1-5-15-16-10(18-5)14-9(17)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H2,13,14,16,17) |
InChI 键 |
KKCIUUSCUVLEQK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)







![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)



